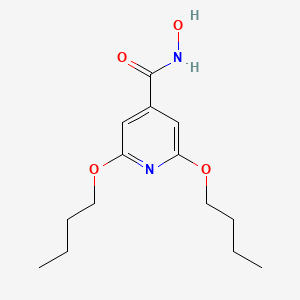![molecular formula C9H8ClN3S2 B1616555 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 299442-99-2](/img/structure/B1616555.png)
5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
“5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine” is a chemical compound with the linear formula C9H7ClN2S3 . It is also known as CBTA.
Synthesis Analysis
The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide and carbon disulfide, and the synthesis of 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine derivatives from 5-amino-1,3,4-thiadiazole-2-thiol and corresponding aryl halides have been investigated . The reactions can be carried out effectively with the use of ultrasound .Molecular Structure Analysis
The molecular formula of “5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine” is C9H7ClN2S3 . The average mass is 257.763 Da and the monoisotopic mass is 256.984802 Da .Chemical Reactions Analysis
The reactions of “5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine” and the chemical species which take place in the investigated reactions have been studied computationally via density functional theory (DFT) calculations .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Spectral Studies : 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine and its derivatives have been synthesized using various chemical processes, often involving the use of elemental analyses, IR, NMR, and X-ray data. These compounds exhibit stabilization through intramolecular and intermolecular hydrogen bonding and have been characterized using Density Functional Theory (DFT) methods (Dani et al., 2013).
- Crystallographic Studies : The structural characteristics of 1,3,4-thiadiazole derivatives have been extensively studied. Various methods, including X-ray diffraction and computational techniques, have been employed to understand their molecular and crystal structure, revealing critical insights into the geometry optimization and electronic transitions of these compounds (Kerru et al., 2019).
Biological Applications and Activity Studies
- Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole-2-amine have been synthesized and evaluated for their biological activities. These compounds have shown significant DNA protective abilities and antimicrobial activities, making them potential candidates for therapeutic applications (Gür et al., 2020).
- Insecticidal Activity : Derivatives of 1,3,4-thiadiazol-2-amine have been synthesized and tested for insecticidal properties, particularly against pests like cotton leafworm (Spodoptera littoralis). These studies offer insights into the potential use of these compounds in agricultural pest management (Ismail et al., 2021).
Material and Chemical Properties
- Ligand Coordination and Organometallic Materials : Studies have explored the coordination behavior of 1,3,4-thiadiazole derivatives with transition metal ions. These compounds have been found to be excellent precursors for the engineering of organometallic materials, indicating their utility in material science and chemistry (Ardan et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine is the bacterium Helicobacter pylori . This Gram-negative microaerophilic bacterium is associated with chronic gastritis, peptic ulcers, and gastric cancer .
Mode of Action
The compound interacts with H. pylori by inhibiting its growth and multiplication
Biochemical Pathways
The biochemical pathways affected by this compound are those related to the survival and proliferation of H. pylori . The compound’s action disrupts these pathways, leading to the bacterium’s inability to thrive in the stomach’s harsh and highly acidic conditions .
Pharmacokinetics
Its effectiveness againstH. pylori suggests that it has sufficient bioavailability to reach the bacterium in the stomach .
Result of Action
The result of the compound’s action is a significant reduction in the population of H. pylori . This leads to an alleviation of the symptoms associated with infections caused by this bacterium, such as chronic gastritis and peptic ulcers .
Action Environment
The action of 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine is influenced by the environment within the stomach. The compound is effective in the stomach’s highly acidic conditions, where H. pylori is known to grow and multiply . .
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c10-7-4-2-1-3-6(7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZFGWJPVMGTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350126 | |
| Record name | 5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine | |
CAS RN |
299442-99-2 | |
| Record name | 5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1616474.png)







![Benz[f]isoquinoline](/img/structure/B1616488.png)



